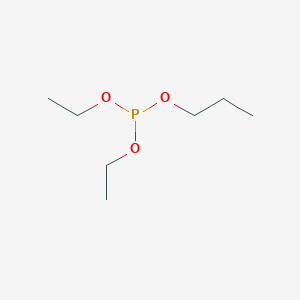

Diethyl propyl phosphite

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry encompasses a wide array of compounds, many of which have significant industrial and biological importance. unibo.it These compounds are broadly categorized based on the oxidation state of the phosphorus atom and the nature of the groups attached to it. Diethyl propyl phosphite (B83602), with the chemical formula C₇H₁₇O₃P, belongs to the class of compounds known as phosphite esters or organophosphites. nih.gov These are formally esters of phosphorous acid and are characterized by a trivalent phosphorus atom bonded to three alkoxy groups via P-O-C linkages. chemeurope.com

Phosphite esters, including diethyl propyl phosphite, are distinct from phosphate (B84403) esters, where the phosphorus atom is in a +5 oxidation state and features a phosphoryl (P=O) group. unibo.itwikipedia.org The chemistry of phosphite esters is dominated by the nucleophilic character of the lone pair of electrons on the phosphorus(III) center, which dictates their reactivity and utility in synthesis. wikipedia.org

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₇O₃P |

| Molecular Weight | 180.18 g/mol |

| CAS Number | 52956-35-1 |

| Canonical SMILES | CCCOP(OCC)OCC |

| InChI Key | SZUAQEMIUDDINH-UHFFFAOYSA-N |

| Data sourced from PubChem nih.gov |

Importance of Phosphites as Versatile Synthetic Intermediates

Phosphite esters are highly valued in organic synthesis for their role as versatile intermediates. fiveable.me Their utility stems from the reactivity of the P(III) center, which can readily undergo various transformations to produce a range of other organophosphorus compounds. wikipedia.org

Key reactions involving phosphite esters include:

The Michaelis-Arbuzov Reaction: This is one of the most important methods for forming carbon-phosphorus bonds. A trialkyl phosphite reacts with an alkyl halide to form a dialkyl alkylphosphonate. chemeurope.comorgsyn.org This reaction transforms the P(III) phosphite into a P(V) phosphonate (B1237965), which are valuable compounds in their own right. wikipedia.org

The Perkow Reaction: In this reaction, a trialkyl phosphite reacts with an α-halo ketone to yield a dialkyl vinyl phosphate. chemeurope.com This provides a route to enol phosphates, which have applications in organic synthesis.

Oxidation: Phosphite esters can be easily oxidized to the corresponding phosphate esters (P(V)). chemeurope.comwikipedia.org This reactivity is the basis for their use as stabilizers and antioxidants in polymers like PVC. wikipedia.org

Ligands in Homogeneous Catalysis: The lone pair on the phosphorus atom allows phosphite esters to act as Lewis bases and coordinate with transition metals. wikipedia.org They are used as ligands in industrial catalytic processes such as hydroformylation and hydrocyanation. wikipedia.org Phosphite ligands are often preferred over phosphine (B1218219) ligands due to their different electronic properties and smaller cone angles. wikipedia.org

Other Reactions: Phosphites also participate in the Abramov reaction, adding to aldehydes, and can be used as reducing agents. chemeurope.comwikipedia.org For example, triethylphosphite can reduce certain hydroperoxides to alcohols. chemeurope.com

This reactivity makes phosphites like this compound valuable precursors for synthesizing phosphonates, phosphine oxides, and phosphate esters. fiveable.mevinuthana.com

Structure

3D Structure

Properties

CAS No. |

52956-35-1 |

|---|---|

Molecular Formula |

C7H17O3P |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

diethyl propyl phosphite |

InChI |

InChI=1S/C7H17O3P/c1-4-7-10-11(8-5-2)9-6-3/h4-7H2,1-3H3 |

InChI Key |

SZUAQEMIUDDINH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diethyl Propyl Phosphite

Established Synthetic Routes for Dialkyl Phosphites

Traditional methods for synthesizing dialkyl phosphites have been foundational in organophosphorus chemistry, primarily relying on the reactivity of phosphorus trichloride (B1173362) with alcohols. These routes are valued for their directness and utility in producing a wide range of phosphite (B83602) esters.

PCl₃ + 3 ROH → (RO)₂P(O)H + 2 HCl + RCl wikipedia.orgwikipedia.org

This reaction yields the desired dialkyl phosphite (which exists predominantly in the phosphonate (B1237965) tautomeric form), but also produces hydrogen chloride and an alkyl chloride as byproducts. wikipedia.org The yield of this batch process can vary depending on the alcohol used, with bulkier alcohols like ethanol (B145695) and isopropanol (B130326) giving higher yields (80-90%) compared to methanol (B129727) (35-40%). acs.org

To synthesize trialkyl phosphites, which can be precursors to dialkyl phosphites, the reaction must be conducted in the presence of a base, such as a tertiary amine (R₃N), to neutralize the HCl byproduct and prevent the dealkylation step. wikipedia.orgwikipedia.orggoogle.com The equation for this synthesis is:

PCl₃ + 3 ROH + 3 R₃N → (RO)₃P + 3 R₃NHCl wikipedia.org

The synthesis of mixed dialkyl phosphites like diethyl propyl phosphite requires adaptations of the standard methods. One approach is the sequential alcoholysis of phosphorus trichloride, though this can be difficult to control and may result in a mixture of products (diethyl phosphite, dipropyl phosphite, and this compound).

A more controlled and widely used method for preparing mixed phosphites is transesterification. wikipedia.org This process involves reacting a readily available dialkyl phosphite, such as diethyl phosphite, with a different alcohol, in this case, propanol (B110389). The reaction can be driven to completion by removing the lower-boiling alcohol (ethanol) via distillation. wikipedia.orgwikipedia.org

(C₂H₅O)₂P(O)H + CH₃CH₂CH₂OH ⇌ (C₂H₅O)(CH₃CH₂CH₂O)P(O)H + C₂H₅OH

This equilibrium-driven reaction allows for the specific introduction of a propyl group, offering a targeted route to unsymmetrical phosphites. Continuous flow systems, particularly those utilizing microwave heating, have been developed for the catalyst-free alcoholysis of dialkyl phosphites, providing a method to fine-tune the synthesis toward mixed esters like this compound. researchgate.net

Novel and Green Synthetic Approaches to Organophosphites

In response to the growing need for environmentally benign chemical processes, recent research has focused on developing novel synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. These "green" approaches are increasingly being applied to the synthesis of organophosphites.

A significant advancement in green chemistry is the development of reactions that proceed efficiently without the need for catalysts or organic solvents. Such conditions reduce environmental impact and simplify product purification. While the direct synthesis of dialkyl phosphites often involves reagents that necessitate purification, many subsequent reactions involving these compounds can be performed under catalyst- and solvent-free conditions.

For example, the Kabachnik-Fields condensation, a three-component reaction involving a dialkyl phosphite, an amine, and an aldehyde to produce α-aminophosphonates, can be carried out effectively without any catalyst or solvent, often with the aid of microwave irradiation. mdpi.comresearchgate.net Similarly, the Pudovik reaction, which forms α-hydroxyphosphonates from dialkyl phosphites and aldehydes, can also be performed under solvent- and catalyst-free microwave conditions. primescholars.commdpi.com Furthermore, the alcoholysis of dialkyl phosphites to create mixed esters can be achieved in the absence of a catalyst using continuous flow microwave reactors, representing a direct green pathway to compounds like this compound. researchgate.net

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. primescholars.com In many cases, microwave assistance enables reactions to proceed under solvent-free conditions, further enhancing their green credentials. primescholars.com

The application of microwave technology in organophosphorus chemistry is widespread. mdpi.commtak.hu Key transformations involving dialkyl phosphites are particularly amenable to microwave assistance.

Table 1: Comparison of Conventional and Microwave-Assisted Reactions Involving Dialkyl Phosphites

| Reaction Type | Conventional Conditions | Microwave-Assisted Conditions | Advantages of MW | Source(s) |

| Pudovik Reaction | Base catalyst (e.g., Na₂CO₃), often requires solvent and longer reaction times. | No catalyst or solvent needed, reaction times of minutes. | Faster, higher yield, solvent-free, catalyst-free. | mdpi.com |

| Kabachnik-Fields Reaction | Often requires catalysts (e.g., Lewis acids) and solvents. | No catalyst or solvent needed. | Simplifies process, avoids toxic catalysts. | mdpi.com |

| Hirao P-C Coupling | Pd catalyst, base, often requires solvent, longer reaction times. | Pd catalyst, no solvent, reaction times of minutes. | Faster, solvent-free. | mdpi.comrsc.org |

| Alcoholysis (Transesterification) | Often requires catalyst, driven by distillation over hours. | No catalyst needed, precise temperature control in a continuous flow system. | Faster, catalyst-free, improved control for mixed esters. | researchgate.net |

As shown in the table, microwave-assisted protocols offer substantial improvements for key reactions involving dialkyl phosphites. The ability to perform these syntheses efficiently and cleanly underscores the potential of this technology in modern organophosphorus chemistry.

Precursor Chemistry in the Formation of this compound Derivatives

Dialkyl phosphites, including diethyl phosphite as a well-studied analogue for this compound, are highly versatile chemical intermediates. wikipedia.org The reactivity of the P-H bond allows these compounds to serve as precursors for a wide array of more complex organophosphorus molecules.

Several seminal reactions in organophosphorus chemistry utilize dialkyl phosphites as key starting materials:

Pudovik and Abramov Reactions: In these reactions, the dialkyl phosphite adds across the carbonyl group of an aldehyde or ketone to form α-hydroxyphosphonates. wikipedia.orgmdpi.com This carbon-phosphorus bond-forming reaction is a fundamental method for synthesizing this important class of compounds.

Kabachnik-Fields Reaction: This is a three-component condensation of a dialkyl phosphite, an amine, and a carbonyl compound (aldehyde or ketone) to produce α-aminophosphonates. mdpi.commdpi.com These products are of significant interest due to their potential biological activities.

Hirao Reaction: This palladium-catalyzed cross-coupling reaction forms a C-P bond between a dialkyl phosphite and an aryl or vinyl halide. mdpi.comrsc.org It is one of the most effective methods for synthesizing arylphosphonates.

Michaelis-Becker and Michaelis-Arbuzov Reactions: These reactions involve the alkylation of dialkyl phosphites. In the Michaelis-Becker reaction, the phosphite is first deprotonated with a strong base, and the resulting anion is treated with an alkyl halide. wikipedia.org The Michaelis-Arbuzov reaction describes the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.orgbeilstein-archives.org

Transesterification: As previously discussed, dialkyl phosphites can undergo transesterification with various alcohols to yield different phosphite esters. wikipedia.orgorganic-chemistry.org This reaction is not only a method for synthesizing mixed phosphites but also a way to introduce more complex or functionalized alcohol moieties into the molecule.

Through these and other transformations, this compound can serve as a versatile building block for constructing a diverse range of functionalized organophosphorus compounds. chemimpex.com

Role of Trialkyl Phosphites in Generating Dialkyl Phosphites

A primary route to producing dialkyl phosphites, such as the versatile intermediate diethyl phosphite, involves the reaction of a corresponding trialkyl phosphite with phosphorous acid. This method provides a high-purity, low-acidity product suitable for subsequent transformations. google.com

The process reacts triethyl phosphite with phosphorous acid, typically in a molar ratio of approximately 2.15:1. google.com The reaction is generally conducted by adding the triethyl phosphite to the phosphorous acid at a controlled temperature, often between 75°C and 85°C. google.com Following the addition, the mixture is heated for several hours to drive the reaction to completion. google.com This approach is efficient, with yields of diethyl phosphite based on the phosphorous acid input reaching nearly 100%. google.com The use of a slight excess of triethyl phosphite ensures the complete conversion of the phosphorous acid and results in a product with low acidity, which is often a critical requirement for its use as a synthetic intermediate. google.com

The reaction can be summarized as follows:

P(OH)₃ + 2 P(OCH₂CH₃)₃ → 3 HP(O)(OCH₂CH₃)₂

This conversion is a clear illustration of a trialkyl phosphite serving as the direct precursor to a dialkyl phosphite. The resulting diethyl phosphite is a key starting material, which can then be used in reactions like transesterification with propanol to yield this compound. wikipedia.org

| Reactant 1 | Reactant 2 | Molar Ratio (TEP:PA) | Temperature (°C) | Product | Purity (%) | Acidity (KOH acid number) |

|---|---|---|---|---|---|---|

| Triethyl Phosphite (TEP) | Phosphorous Acid (PA) | 2.05:1 | 95 | Diethyl Phosphite | 97.9 | 4.02 |

| Triethyl Phosphite (TEP) | Phosphorous Acid (PA) | 2.10:1 | 85-86 | Diethyl Phosphite | >95 | <10 |

| Triethyl Phosphite (TEP) | Phosphorous Acid (PA) | 2.10:1 | 110 | Diethyl Phosphite | 97.1 | 2.24 |

Table 1: Illustrative data on the synthesis of diethyl phosphite from triethyl phosphite and phosphorous acid under various conditions. Data sourced from patent literature. google.com

Identification and Characterization of Reaction Intermediates

The reactions of trialkyl and dialkyl phosphites proceed through various short-lived, reactive intermediates. Identifying these species is key to understanding reaction mechanisms and controlling outcomes.

Phosphonium (B103445) Salts in the Michaelis-Arbuzov Reaction: A cornerstone of organophosphorus chemistry is the Michaelis-Arbuzov reaction, which converts trialkyl phosphites into phosphonates. jk-sci.comorganic-chemistry.org This reaction is initiated by the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on an alkyl halide. jk-sci.comwikipedia.org This step forms a key trialkoxyphosphonium salt (also referred to as a quasi-phosphonium salt) as an intermediate. wikipedia.orgmdpi.com

This phosphonium intermediate is typically unstable and is dealkylated by the displaced halide anion in a second SN2 reaction to yield the final phosphonate product. jk-sci.com However, in some cases, such as with triaryl phosphites or when the counter-anion is weakly nucleophilic (e.g., tetrafluoroborate), the phosphonium salt is stable enough to be isolated and characterized. wikipedia.org The presence of these intermediates has been confirmed by techniques such as ³¹P NMR spectroscopy. wikipedia.org

Pyro-phosphonate Intermediates in H-phosphonate Chemistry: Dialkyl phosphites (H-phosphonates) require activation to participate in coupling reactions, such as those used in oligonucleotide synthesis. This activation can lead to the formation of highly reactive pyrophosphonate intermediates. rsc.org For instance, the activation of ethyl H-phosphonate with diphenylchlorophosphate in the absence of a base is believed to proceed through the formation of bis diethyl pyro-di-H-phosphonate . rsc.orgresearchgate.netresearcher.life This intermediate is then the active species that reacts with a nucleophile. These pyro-intermediates are generally too reactive to be isolated but their formation is inferred from kinetic studies and the analysis of side products. researchgate.net

Nickel-Complex Intermediates in Cross-Coupling Reactions: In transition metal-catalyzed reactions, such as the nickel-catalyzed cross-coupling of trialkyl phosphites with aryl halides, a series of organometallic intermediates are formed. The catalytic cycle is proposed to begin with the reduction of a Ni(II) precatalyst by the trialkyl phosphite to form the active Ni(0) catalyst. nih.gov This is followed by the oxidative addition of the aryl halide to the nickel center, creating a Ni(II) complex . Subsequent steps involve the formation of an arylphosphonium salt and the reductive elimination of the product, which regenerates the Ni(0) catalyst. nih.gov

| Reaction Type | Precursor | Key Intermediate | Significance |

|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl Phosphite | Quasi-phosphonium Salt | Central intermediate leading to P-C bond formation in phosphonates. wikipedia.orgmdpi.com |

| H-phosphonate Coupling | Dialkyl H-phosphonate | Pyro-di-H-phosphonate | Highly reactive species enabling the formation of H-phosphonate diesters. rsc.org |

| Nickel-Catalyzed Cross-Coupling | Trialkyl Phosphite | Ni(0)/Ni(II) Complexes, Arylphosphonium Salt | Intermediates in the catalytic cycle for forming aryl-phosphorus bonds. nih.gov |

Table 2: Summary of key reactive intermediates in reactions involving phosphite precursors.

Reactivity Profiles and Reaction Mechanisms of Diethyl Propyl Phosphite

Nucleophilic Addition Reactions of Dialkyl Phosphites

Dialkyl phosphites are versatile reagents in organic synthesis, primarily known for their ability to act as phosphorus-based nucleophiles. Their addition to electrophilic carbon centers, such as those in carbonyl groups and activated double bonds, provides a direct route to various organophosphorus compounds. These reactions are fundamental in creating carbon-phosphorus bonds, which are central to the synthesis of phosphonates with diverse applications.

Kabachnik-Fields Reaction for α-Aminophosphonate Formation

The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is a three-component condensation that serves as a primary method for synthesizing α-aminophosphonates. nih.govnih.gov This reaction involves the combination of a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and a dialkyl phosphite (B83602). nih.govproquest.com α-Aminophosphonates are of considerable interest due to their structural analogy to α-amino acids, making them valuable as bioisosteres in medicinal chemistry. wikipedia.org

The reaction mechanism is highly dependent on the nature of the reactants. proquest.comsemanticscholar.org Two principal pathways have been proposed and studied: one proceeding through an α-hydroxyphosphonate intermediate and the other through an imine intermediate. nih.govproquest.comresearchgate.net Kinetic studies have revealed that the relative nucleophilicity and steric properties of the amine and phosphite, as well as the electrophilicity of the carbonyl compound, determine which pathway is favored. proquest.comsemanticscholar.org

Significant evidence for the imine-mediated pathway has been gathered through mechanistic studies employing in situ spectroscopy. nih.govnih.gov Monitoring the Kabachnik-Fields reaction using in situ Fourier Transform Infrared (FT-IR) spectroscopy has allowed for the direct observation of transient species during the reaction course. nih.govproquest.comresearchgate.net

In a model study of the reaction between benzaldehyde, n-propylamine, and diethyl phosphite, researchers were able to identify the formation of an imine intermediate. nih.govsemanticscholar.org The appearance and subsequent disappearance of a characteristic C=N stretching vibration in the IR spectrum provided direct evidence for the imine's role as a transient species. nih.govproquest.com This spectroscopic data, often supported by theoretical calculations, confirms that in many instances, the reaction proceeds via the formation of an imine, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond. nih.govnih.govwikipedia.orgresearchgate.net

📊 Table 1: In Situ FT-IR Spectroscopic Data for Imine Intermediate

| Reactants | Technique | Observation | Wavenumber (cm⁻¹) | Conclusion |

| Benzaldehyde, n-propylamine, diethyl phosphite | In Situ FT-IR | Detection of transient C=N stretch | 1648 | Confirms formation of imine intermediate. nih.govproquest.com |

| Benzaldehyde, cyclohexylamine, diethyl phosphite | In Situ FT-IR | Detection of transient C=N stretch | 1644 | Confirms formation of imine intermediate. nih.gov |

The Kabachnik-Fields reaction is notable for its broad substrate scope. organic-chemistry.org It is compatible with a wide range of carbonyl compounds, including various aliphatic and aromatic aldehydes and ketones. nih.govwikipedia.org Similarly, the reaction accommodates both primary and secondary amines, and its scope has been successfully extended to include heterocyclic amines for the synthesis of novel α-aminophosphonate derivatives. nih.govnih.govresearchgate.net Modern protocols, often utilizing microwave assistance, have expanded the reaction's utility to include sterically demanding substrates and can frequently be performed under solvent- and catalyst-free conditions. nih.govorganic-chemistry.orgresearchgate.net

📊 Table 2: Scope of the Kabachnik-Fields Reaction

| Carbonyl Component | Amine Component | P(O)H Component | Product Type |

| Aldehydes | Primary Amines | Dialkyl Phosphites | α-Aminophosphonates. nih.govwikipedia.org |

| Ketones | Secondary Amines | Cyclic Phosphites | α-Aminophosphonates. nih.govwikipedia.org |

| Aldehydes, Ketones | Heterocyclic Amines | Acyclic H-Phosphinates | α-Amino Phosphonic/Phosphinic Derivatives. nih.govnih.gov |

| Aldehydes, Ketones | Primary, Sec. Amines | Secondary Phosphine (B1218219) Oxides | α-Aminophosphine Oxide Derivatives. nih.govnih.gov |

Michael Addition to α,β-Unsaturated Systems

Dialkyl phosphites, such as diethyl propyl phosphite, undergo nucleophilic conjugate addition, or Michael addition, to α,β-unsaturated systems. This phospha-Michael reaction is a powerful tool for C-P bond formation, yielding a variety of β-functionalized phosphonates. The reaction typically involves the addition of the P-H bond across a polarized carbon-carbon double bond activated by an electron-withdrawing group. rsc.org

The reaction can be promoted by a range of catalysts, including both bases (such as DBU, CaO, or KF/Al2O3) and acids (both Lewis and Brønsted acids). rsc.org The choice of catalyst and reaction conditions depends heavily on the structure of the Michael acceptor and the specific dialkyl phosphite used. rsc.org

A significant application of the phospha-Michael addition is the synthesis of β-phosphonomalonates and related compounds. This is achieved through the reaction of dialkyl phosphites with alkylidene or arylidene malonate derivatives. rsc.org These reactions have been effectively carried out using heterogeneous catalysts, such as aminopropylated silica gel, often under solvent-free conditions, which simplifies product isolation and enhances the environmental profile of the synthesis. rsc.org The addition to various α,β-unsaturated esters, nitriles, and ketones is also well-established, providing access to a wide array of β-phosphono carbonyl compounds and their analogues. rsc.org

📊 Table 3: Examples of Phospha-Michael Addition Reactions

| Michael Acceptor | Catalyst/Conditions | Product Type |

| Alkylidene/Arylidene Malonates | Aminopropylated silica gel / Solvent-free | β-Phosphonomalonates. rsc.org |

| Methyl Acrylate | DBU or CaO | β-Phosphonopropanoate. rsc.org |

| Acrylamide | DBU | β-Phosphonopropionamide. rsc.org |

| Acyclic Enones (e.g., Chalcones) | Lanthanide complexes | γ-Oxophosphonates. rsc.org |

| Unsaturated Malonate Derivatives | Nano γ-Fe2O3-pyridine | β-Phosphonomalonates. rsc.org |

Achieving stereocontrol in the phospha-Michael addition is a key objective for the synthesis of chiral organophosphorus compounds. The reaction creates at least one new stereocenter, and if the phosphorus atom is also chiral, diastereomers can be formed. Significant progress has been made in developing asymmetric versions of this reaction. rsc.org

The use of chiral catalysts has enabled the enantioselective 1,4-addition of diethyl phosphonate (B1237965) to substrates like acyclic enones, affording γ-oxophosphonates with high enantiomeric excess. rsc.org For diastereoselective additions, phase-transfer catalysts (PTC) have shown promise in reactions involving phosphinate nucleophiles, offering a method to control the relative configuration of adjacent carbon and phosphorus stereocenters. nih.gov This strategy is particularly valuable for additions to β,β-disubstituted alkenyl ketones, which lead to the formation of a quaternary carbon center adjacent to the phosphorus atom. nih.gov The development of stereoselective phospha-Michael reactions remains an active area of research, aiming to provide efficient routes to optically pure phosphonate-containing molecules.

Hydrophosphonylation of Unsaturated Bonds

The hydrophosphonylation reaction involves the addition of the P-H bond of a phosphite across an unsaturated C=C or C=O double bond. This process is a fundamental method for forming carbon-phosphorus bonds, leading to the synthesis of various phosphonates.

Catalytic Asymmetric Hydrophosphonylation Methodologies

Catalytic asymmetric hydrophosphonylation is a sophisticated method used to create chiral phosphonates with high enantioselectivity. This is typically achieved by employing a chiral catalyst that coordinates with either the phosphite or the unsaturated substrate, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other.

For a substrate like this compound, a hypothetical asymmetric hydrophosphonylation of an aldehyde (R-CHO) could be envisioned as follows:

(EtO)₂(PrO)P(O)H + R-CHO --(Chiral Catalyst)--> (EtO)₂(PrO)P(O)CH(OH)R

The choice of the chiral catalyst is critical and often involves metal complexes with chiral ligands. Research in this area for other dialkyl phosphites has utilized catalysts based on metals such as zinc, aluminum, and titanium. molaid.comgoogle.com The specific catalyst system would need to be optimized to achieve high yield and enantiomeric excess for reactions involving this compound.

Substitution and Cross-Coupling Reactions

Substitution and cross-coupling reactions are powerful tools for forming P-C bonds, particularly for creating aryl and vinyl phosphonates. These reactions typically involve a metal catalyst, most commonly palladium or nickel, which facilitates the coupling of the phosphite with an organic halide or pseudohalide.

Hirao Reaction (P-C Coupling) with Aryl Halides

The Hirao reaction is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl halide (Ar-X) to form an aryl phosphonate. chemsrc.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the phosphite and subsequent reductive elimination to yield the final product and regenerate the catalyst.

A representative Hirao reaction involving this compound can be depicted as:

(EtO)₂(PrO)P(O)H + Ar-X --(Pd catalyst, Base)--> (EtO)₂(PrO)P(O)Ar + HX

The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide formed during the reaction. chemsrc.com

Ligand-Free Palladium Catalysis in C-P Bond Formation

While many Hirao reactions employ phosphine ligands to stabilize the palladium catalyst, "ligand-free" conditions have also been developed. In these systems, the phosphite reactant itself or the solvent can serve as a ligand. For this compound, a ligand-free approach might offer advantages in terms of cost and ease of product purification. However, the stability and activity of the palladium catalyst under these conditions would be a key factor to investigate. Research on other phosphites has shown that ligand-free systems can be effective, particularly with more reactive aryl iodides and bromides.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel complexes can also effectively catalyze the cross-coupling of phosphites with organic halides. Nickel catalysts are often a more cost-effective alternative to palladium. The mechanism is believed to be similar, involving a Ni(0)/Ni(II) catalytic cycle. These reactions can be used to couple this compound with a range of aryl and heteroaryl halides. The choice of nickel precursor, ligands (if any), and reaction conditions is crucial for achieving high yields.

Table 1: Comparison of Catalysts in C-P Cross-Coupling Reactions

| Catalyst System | Typical Substrates | Advantages | Potential Considerations for this compound |

|---|---|---|---|

| Palladium with Ligands | Aryl bromides, chlorides, triflates | High efficiency, broad substrate scope chemsrc.com | Ligand screening would be necessary for optimization. |

| Ligand-Free Palladium | Aryl iodides, activated bromides | Cost-effective, simplified procedure | Catalyst stability might be lower. |

Pseudohalogenation Reactions

Pseudohalogenation of a phosphite involves the introduction of a pseudohalide group (such as azide, cyanide, or thiocyanate) onto the phosphorus atom. While direct pseudohalogenation of this compound is not well-documented, a related process, the Atherton-Todd reaction, provides a potential pathway. In a modified Atherton-Todd reaction, a dialkyl phosphite can be treated with a source of the pseudohalide in the presence of a base and a halogenating agent like carbon tetrachloride.

The reaction with diethyl phosphite proceeds by first converting it to a diethyl phosphorochloridate intermediate, which then reacts with the pseudohalide. A similar mechanism could be proposed for this compound:

(EtO)₂(PrO)P(O)H + CCl₄ + Nu⁻ --(Base)--> (EtO)₂(PrO)P(O)Nu + CHCl₃ + Cl⁻

Where Nu⁻ represents a pseudohalide anion. This reaction would yield a diethyl propyl phosphoropseudohalidate. The specific conditions, including the choice of base and solvent, would need to be determined experimentally.

Azidation, Cyanation, and Thiocyanation Mechanisms

Reactions with Alkyl Iodides and Arbuzov-Type Rearrangements

The reaction of trialkyl phosphites with alkyl halides is a cornerstone of organophosphorus chemistry, known as the Michaelis-Arbuzov reaction. nih.govwikipedia.org This reaction is a widely used method for the formation of phosphonates. ucla.eduorganic-chemistry.org The mechanism involves two successive S(_N)2 steps. ucla.edu

The initial step is the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org The displaced halide ion then attacks one of the alkoxy carbons of the phosphonium salt, resulting in the formation of a new alkyl halide and the final phosphonate product. wikipedia.org Phosphite esters are the least reactive substrates for this reaction and typically require heating (120°C - 160°C) to proceed. wikipedia.org

For this compound reacting with an alkyl iodide (R'-I), the expected mechanism would be:

Nucleophilic Attack: The phosphorus atom of this compound attacks the alkyl group (R') of the alkyl iodide, displacing the iodide ion to form an intermediate phosphonium iodide.

Dealkylation: The iodide anion then performs an S(_N)2 attack on one of the ethyl or propyl groups attached to the phosphorus oxygen. This results in the formation of ethyl iodide or propyl iodide and the final product, a dialkyl alkylphosphonate. The group that is cleaved depends on the relative susceptibility of the ethyl and propyl groups to S(_N)2 attack.

Table 1: Examples of Arbuzov Reactions with Trialkyl Phosphites

| Phosphite Reactant | Alkyl Halide | Product | Byproduct | Reference |

|---|---|---|---|---|

| Triethyl phosphite | Methyl iodide | Diethyl methylphosphonate | Ethyl iodide | ucla.edu |

| Trimethyl phosphite | Dibromomethane | Dimethyl methylphosphonate | N/A | nih.gov |

| Triethyl phosphite | Dibromomethane | Diethyl ethylphosphonate & Diethyl haloethylphosphonate | N/A | nih.gov |

Rearrangement and Elimination Pathways

The mdpi.comwikipedia.org-phospha-Brook rearrangement is a significant transformation in organophosphorus chemistry involving the migration of a phosphoryl group from a carbon atom to an oxygen atom. mdpi.comresearchgate.net This rearrangement typically occurs with α-hydroxyphosphonates, which can be generated from the reaction of phosphites with carbonyl compounds. mdpi.comresearchgate.net

While no specific examples involving this compound are documented, the general mechanism proceeds via a Pudovik addition of a phosphite to an aldehyde, followed by a base-mediated rearrangement. mdpi.com For instance, diethyl phosphite can undergo this rearrangement with aldehydes under catalysis by bases like n-butyllithium (nBuLi) or sodium t-butoxide/lithium hexamethyldisilazide (NaOBu/LiHMDS). mdpi.com The process generates an enol-phosphate intermediate that can participate in subsequent reactions. mdpi.com The rearrangement is a powerful tool for carbonyl umpolung, converting the typically electrophilic carbonyl carbon into a nucleophilic center. mdpi.comresearchgate.net

Table 2: Catalysts Used in mdpi.comwikipedia.org-Phospha-Brook Rearrangements with Dialkyl Phosphites

| Phosphite | Carbonyl Compound | Catalyst | Key Intermediate | Reference |

|---|---|---|---|---|

| Diethyl phosphite | o-Bromobenzaldehyde | DBU | Phosphoryl intermediate | mdpi.com |

| Diethyl phosphite | Aldehydes | nBuLi | Not specified | mdpi.com |

| Diethyl phosphite | Aldehydes | NaO(^t)Bu/LiHMDS | Enol-phosphate intermediate | mdpi.com |

| Dimethyl phosphite | Benzylidenepyruvate | Chiral iminophosphorane | Enol ester intermediate | mdpi.com |

Phosphite Elimination in Complex Reaction Sequences

Dealkylation is a fundamental process in phosphite and phosphonate chemistry. In the context of the Arbuzov reaction, dealkylation of the phosphonium intermediate is the final step. wikipedia.org Another important dealkylation process involves the reaction of phosphonate esters with reagents like chlorotrimethylsilane. researchgate.net This method is used to convert dialkyl phosphonates into their corresponding phosphonic acids. The mechanism involves an oxophilic attack of the silicon on the phosphonate oxygen, followed by the departure of an alkyl group. While this applies to the phosphonate product of this compound reactions, direct dealkylation of the phosphite itself can occur under hydrolytic conditions or with certain reagents, though specific studies on this compound are lacking.

Other Specialized Reaction Chemistries

This compound, like other trialkyl phosphites, is expected to participate in a variety of other specialized reactions. These include:

Perkow Reaction: Reaction with α-halo ketones to form enol phosphates.

Wittig-Horner Reaction: After conversion to a phosphonate, it can be used to synthesize alkenes from carbonyl compounds.

Staudinger Reaction: Reaction with azides to form phosphazenes.

Pudovik Reaction: The addition to aldehydes and imines, which can be a precursor to the mdpi.comwikipedia.org-phospha-Brook rearrangement. mdpi.com

These reactions highlight the versatility of phosphites in organic synthesis, acting as potent nucleophiles and precursors to a wide range of valuable organophosphorus compounds.

Phosphorylation of Ketones

The reaction of trialkyl phosphites, such as this compound, with ketones, particularly α-halo ketones, is a well-established method for the formation of enol phosphates. This transformation is widely known as the Perkow reaction. The reaction is considered a competing pathway to the Michaelis–Arbuzov reaction, which would otherwise produce a β-keto phosphonate. wikipedia.orgwikipedia.org

The mechanism of the Perkow reaction is proposed to initiate with the nucleophilic attack of the phosphite on the carbonyl carbon of the α-halo ketone. This initial step forms a zwitterionic intermediate. Subsequently, this intermediate rearranges, leading to the elimination of the halide ion and the formation of a cationic species. The final step involves the dealkylation of this cation by the halide anion, which attacks one of the phosphite's alkoxy groups, resulting in the formation of the enol phosphate (B84403) and an alkyl halide. wikipedia.org Evidence suggests that the initial attack of the trialkyl phosphite occurs on the carbonyl carbon, followed by a rearrangement to the oxygen atom. acs.org

In reactions involving α-halogenoacetophenones and trialkyl phosphites in alcoholic solvents, a common betaine intermediate is suggested to form in the rate-determining step. This intermediate then leads to the formation of vinyl phosphate (the Perkow product), as well as α-hydroxyphosphonate and dehalogenated ketone. rsc.org The product distribution can be influenced by factors such as the nature of the halogen, substituents on the ketone, the structure of the phosphite, and the reaction temperature. tandfonline.com For instance, the reaction of α-bromo ketones with triphenylphosphine in the presence of protic reagents like methanol (B129727) or acetic acid can lead to the dehalogenated ketone in high yield. acs.org

While the Perkow reaction is a general transformation for trialkyl phosphites, specific data for this compound is not extensively detailed in the readily available literature. However, its reactivity is expected to be analogous to other common trialkyl phosphites like triethyl phosphite. The table below summarizes the typical outcomes of the Perkow reaction with various substrates, which can be extrapolated to this compound.

| Ketone Substrate | Phosphite Reagent | Primary Product Type | Reference |

| α-Halo Ketone | Trialkyl Phosphite | Enol Phosphate | wikipedia.orgacs.org |

| Phenacyl Bromides | Trialkyl Phosphite | Enol Phosphate | acs.org |

| α-Halocyclohexanones | Triethyl Phosphite | Enol Phosphate / Ketophosphonate | acs.org |

| Hexachloroacetone | Triethyl Phosphite | Enol Phosphate | wikipedia.org |

| α-Chloroacetophenones | Trialkyl Phosphites | Vinyl Phosphate | rsc.org |

Decarboxylative Coupling Reactions

This compound can participate in decarboxylative coupling reactions, a process that involves the formation of a new bond with the concomitant loss of carbon dioxide. wikipedia.org These reactions are valuable for creating carbon-phosphorus bonds, which are significant in various fields of chemistry. nih.govrsc.org

In recent years, photoredox catalysis has emerged as a mild and efficient method for generating radicals from readily available carboxylic acids. nih.gov In this context, phosphite reagents can act as radical traps. For instance, a novel phosphorus radical trap, "BecaP," has been developed to enable the phosphonylation of alkyl radicals generated from carboxylic acid derivatives under visible light photocatalytic conditions. nih.govacs.org This method allows for the conversion of feedstock chemicals like carboxylic acids into their corresponding phosphonic acids. nih.gov

The general mechanism for a photoredox-catalyzed decarboxylative phosphonylation involves the generation of an alkyl radical from a redox-active carboxylate ester. This radical then adds to the phosphite reagent to form a transient phosphoranyl radical. Subsequent steps lead to the final phosphonate product. nih.gov While this specific research highlights a specialized phosphite reagent, the underlying principle of trapping a carbon-centered radical generated from decarboxylation is applicable to simpler trialkyl phosphites like this compound, particularly in the presence of a suitable photocatalyst.

Copper-catalyzed decarboxylative cross-coupling reactions of alkynyl acids with H-phosphine oxides have also been reported to form alkenylphosphorus compounds. rsc.org Although this example does not directly involve a trialkyl phosphite, it demonstrates the utility of decarboxylation in C-P bond formation. The role of phosphites in such catalytic cycles can be multifaceted, potentially influencing the catalyst's activity or participating directly in the bond-forming steps.

The table below outlines various decarboxylative coupling reactions involving phosphorus compounds, illustrating the scope and versatility of this methodology.

| Carboxylic Acid Derivative | Phosphorus Reagent | Catalyst/Conditions | Product Type | Reference |

| Redox Active Carboxylate Esters | "BecaP" (Phosphite Radical Trap) | Visible Light Photocatalysis | Alkyl Phosphonates | nih.govacs.org |

| Alkynyl Acids | H-phosphine Oxides | Copper Catalyst | (E)-Alkenylphosphine Oxides | rsc.org |

| Alkynyl Acids | Dialkyl H-phosphonates | Copper(I) Acetate / 1,10-phenanthroline | Aryl Phosphonates | rsc.org |

| Aromatic Aldehydes | Diethyl Phosphite | Heat (No Catalyst) | α-Hydroxyphosphonates | rsc.org |

Photochemical and Electrochemical Reaction Modalities

The photochemical and electrochemical reactivity of this compound and related trialkyl phosphites has garnered significant interest, offering green and mild alternatives to traditional synthetic methods. purdue.edu These modalities allow for the generation of radical intermediates under controlled conditions, enabling a variety of transformations. mdpi.com

In the realm of photochemistry, visible-light photoredox catalysis has been employed for the phosphonylation of aryl halides using trialkyl phosphites. purdue.edu This transition-metal-free approach often utilizes an organic photocatalyst, such as 10H-phenothiazine (PTZ), which can reduce the aryl halide to generate an aryl radical. This radical then readily couples with the phosphite ester to form the corresponding arylphosphonate. purdue.edu

Another notable photochemical application involves the phosphite-mediated deoxygenation of α-diketones. nih.govresearchgate.net This reaction proceeds through the formation of a 1,3,2-dioxaphosphole intermediate, which is generated from the α-diketone and a trialkyl phosphite. Under visible light irradiation, this intermediate undergoes a photoredox process, leading to a Wolff rearrangement to form a ketene. This reactive ketene can then be trapped by various nucleophiles, such as alcohols or imines, to afford α-aryl acetates or β-lactams, respectively. nih.govresearchgate.net

Trialkyl phosphites are also known to react with thiyl and alkoxy radicals generated photochemically. acs.org These reactions typically involve the attack of the radical on the phosphorus atom, leading to the formation of a phosphoranyl radical intermediate, which then proceeds to the final product.

Electrochemistry provides another avenue for activating trialkyl phosphites. The electrochemical oxidation of trialkyl phosphites in the presence of aromatic hydrocarbons can yield arylphosphonates. researchgate.net This method offers a direct way to form C-P bonds without the need for a pre-functionalized aryl halide.

The table below summarizes some of the key photochemical and electrochemical reactions involving trialkyl phosphites.

| Reaction Type | Substrates | Reagents/Conditions | Product | Reference |

| Phosphonylation of Aryl Halides | Aryl Halide, Trialkyl Phosphite | 10H-phenothiazine (PTZ), Visible Light | Arylphosphonate | purdue.edu |

| Deoxygenation of α-Diketones | α-Diketone, Trialkyl Phosphite | Visible Light Photocatalyst | α-Aryl Acetate or β-Lactam | nih.govresearchgate.net |

| Phosphonylation of Bromo-1,10-phenanthrolines | Bromo-1,10-phenanthroline, Triethyl Phosphite | Eosin Y, Blue Light | Phosphonate-substituted 1,10-phenanthrolines | mdpi.com |

| Addition to Cyclohexanone | Cyclohexanone, Triethyl Phosphite | Electrochemical Initiation | Adduct | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl Propyl Phosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of diethyl propyl phosphite (B83602). By analyzing the magnetic properties of its ¹H, ¹³C, and ³¹P nuclei, detailed information about the electronic environment, connectivity, and stereochemistry of the molecule can be obtained.

The ¹H NMR spectrum of diethyl propyl phosphite provides a clear map of the proton environments within the molecule's ethyl and propyl groups. The spectrum is characterized by distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with their chemical shifts and multiplicities governed by neighboring protons and, significantly, by coupling to the phosphorus-31 nucleus.

The two equivalent ethyl groups give rise to a triplet for the methyl protons and a multiplet for the methylene protons. The propyl group shows three distinct signals: a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a multiplet for the methylene protons directly attached to the oxygen atom. The coupling to the ³¹P nucleus further splits the signals of the methylene protons adjacent to the oxygen atoms (³J_HP_), providing crucial structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

|---|---|---|---|

| -O-CH₂-CH₂-CH₃ (Propyl) | ~0.95 | Triplet (t) | ³J_HH_ ≈ 7.4 |

| -O-CH₂-CH₃ (Ethyl x2) | ~1.25 | Triplet (t) | ³J_HH_ ≈ 7.1 |

| -O-CH₂-CH₂ -CH₃ (Propyl) | ~1.70 | Sextet | ³J_HH_ ≈ 7.0 |

| -O-CH₂ -CH₃ (Ethyl x2) | ~3.95 | Doublet of Quartets (dq) | ³J_HH_ ≈ 7.1, ³J_HP_ ≈ 8.0 |

| -O-CH₂ -CH₂-CH₃ (Propyl) | ~3.85 | Doublet of Triplets (dt) | ³J_HH_ ≈ 6.7, ³J_HP_ ≈ 8.0 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon framework of this compound. Each chemically distinct carbon atom in the molecule produces a separate signal. The spectrum for this compound is expected to show five distinct resonances: two for the ethyl groups and three for the propyl group. A key feature of the ¹³C NMR spectrum of organophosphorus compounds is the presence of carbon-phosphorus coupling (J_CP_), which is invaluable for assigning the signals. The carbons closer to the phosphorus atom exhibit larger coupling constants (²J_CP_ > ³J_CP_).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) | C-P Coupling Constant (J_CP_, Hz) (Predicted) |

|---|---|---|

| -O-CH₂-CH₂-C H₃ (Propyl) | ~10.5 | ³J_CP_ ≈ 6.0 |

| -O-CH₂-C H₃ (Ethyl x2) | ~16.5 | ³J_CP_ ≈ 6.0 |

| -O-CH₂-C H₂-CH₃ (Propyl) | ~23.0 | ³J_CP_ ≈ 5.0 |

| -O-C H₂-CH₃ (Ethyl x2) | ~58.5 | ²J_CP_ ≈ 10.0 |

| -O-C H₂-CH₂-CH₃ (Propyl) | ~64.0 | ²J_CP_ ≈ 10.0 |

Given that ³¹P is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR spectroscopy is a highly sensitive and direct method for probing the chemical environment of the phosphorus atom. huji.ac.ilacs.org For trialkyl phosphites, which contain trivalent phosphorus (P(III)), the signals typically appear in a characteristic downfield region of the spectrum. This compound is expected to exhibit a single resonance in its proton-decoupled ³¹P NMR spectrum, with a chemical shift anticipated to be around +138 ppm relative to an 85% H₃PO₄ standard. In the proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the six protons on the adjacent methylene carbons of the two ethyl groups and the two protons on the adjacent methylene carbon of the propyl group.

Solution-state ³¹P NMR is a powerful technique for real-time monitoring of reactions involving phosphorus-containing compounds. rsc.orgyoutube.com The wide range of chemical shifts for phosphorus in different oxidation and coordination states allows for the clear differentiation of reactants, intermediates, and products. youtube.com For instance, in the Michaelis-Arbuzov reaction, where a trialkyl phosphite (P(III)) is converted to a phosphonate (B1237965) (P(V)), ³¹P NMR can be used to follow the reaction progress. The disappearance of the characteristic phosphite peak for this compound (at ~+138 ppm) and the concurrent appearance of a new peak in the phosphonate region (typically between 0 and +30 ppm) would provide a direct measure of the reaction's conversion and kinetics. researchgate.net This method is exceptionally clean as it focuses solely on the phosphorus-containing species, often avoiding signal overlap issues common in ¹H NMR.

31P NMR for Phosphorus Environment and Reaction Monitoring

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound, MS provides confirmatory evidence of its elemental composition and offers insights into the relative strengths of its chemical bonds.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation. azom.com The EI-MS of a trialkyl phosphite like this compound, while potentially showing a low-intensity molecular ion peak (M⁺), is typically dominated by fragment ions resulting from the cleavage of bonds adjacent to the oxygen and phosphorus atoms.

The fragmentation of trialkyl phosphites and related organophosphorus esters often proceeds through several key pathways: nih.gov

Alpha-Cleavage: Loss of an alkyl radical from an alkoxy group. For this compound, this could involve the loss of an ethyl (•C₂H₅) or propyl (•C₃H₇) radical.

Beta-Cleavage with Hydrogen Rearrangement: This common pathway for esters involves the elimination of an alkene molecule (e.g., ethene or propene) through a six-membered ring transition state, often referred to as a McLafferty-type rearrangement. nih.gov This process leads to the formation of ions containing P-OH moieties.

A plausible fragmentation pathway for this compound (Molecular Weight: 166.16 g/mol ) would begin with the formation of the molecular ion at m/z 166. Subsequent fragmentation could include the loss of ethene (28 Da) or propene (42 Da) via hydrogen rearrangement, or the loss of an ethyl radical (29 Da) or propyl radical (43 Da). Further fragmentation of these primary ions leads to the complex pattern observed in the mass spectrum.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z (Predicted) | Identity | Plausible Origin |

|---|---|---|

| 166 | [M]⁺ | Molecular Ion |

| 138 | [M - C₂H₄]⁺ | Loss of ethene via rearrangement |

| 137 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 124 | [M - C₃H₆]⁺ | Loss of propene via rearrangement |

| 123 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 110 | [M - C₂H₄ - C₂H₄]⁺ | Sequential loss of two ethene molecules |

| 95 | [(HO)₂P(OC₂H₅)]⁺ | Loss of propene, followed by loss of ethene |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phosphoric acid |

| Michaelis-Arbuzov reaction intermediates/products |

| Ethene |

| Propene |

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Decomposition Products

Pyrolysis coupled with gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of complex molecules. While specific Py-GC/MS studies focusing exclusively on this compound are not extensively documented in publicly available literature, the thermal behavior of analogous dialkyl and trialkyl phosphites provides significant insights into its expected decomposition pathways.

When subjected to high temperatures in an inert atmosphere, trialkyl phosphites are known to undergo complex reactions, including isomerization and decomposition. rsc.org The primary decomposition mechanism for compounds similar to this compound involves the elimination of an alkene, in this case, propene, through a six-center concerted reaction, leading to the formation of a P-OH group. dtic.mil Subsequent reactions can lead to a variety of smaller, volatile phosphorus-containing compounds and hydrocarbons.

A typical Py-GC/MS analysis would identify the following potential thermal decomposition products of this compound:

Propene: Formed from the elimination of the propyl group.

Ethanol (B145695) and Ethene: Resulting from the decomposition of the ethyl ester groups.

Diethyl phosphite: A potential product from the cleavage of the propyl group.

Various smaller phosphine (B1218219) oxides and phosphonic acids: Formed through complex rearrangements and secondary decomposition reactions.

The precise distribution and identity of these products depend on pyrolysis conditions such as temperature and heating rate. researchgate.net This technique is crucial for understanding the thermal stability and degradation mechanisms of organophosphorus compounds, which is particularly relevant when they are used as flame retardants or additives in polymers. researchgate.netnih.gov The fragments identified by mass spectrometry provide a detailed fingerprint of the original molecule's structure and its breakdown process. researchgate.netnih.gov

| Expected Decomposition Product | Formation Pathway | Significance |

|---|---|---|

| Propene | Elimination of the propyl group | Primary indicator of propyl group cleavage |

| Ethene | Elimination from the ethyl groups | Indicates decomposition of the ethyl esters |

| Diethyl Phosphite | Cleavage of the P-O-propyl bond | A major intermediate decomposition product |

| Phosphoric Acid Derivatives | Further oxidation and rearrangement | Represents extensive thermal degradation |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. By comparing its spectrum with those of structurally similar compounds like diethyl phosphite and triethyl phosphite, the key functional groups can be confidently assigned. nist.govcdnsciencepub.com

The most prominent absorption bands in the IR spectrum of this compound are associated with the P-O-C, C-H, and P=O linkages (in its phosphonate tautomeric form). The stretching vibration of the P-O-C group typically appears as a strong, broad band in the region of 1000-1050 cm⁻¹. The C-H stretching vibrations of the ethyl and propyl groups are observed in the 2850-3000 cm⁻¹ range. rsc.orgacs.org The presence of a P-H bond in the phosphite tautomer would give rise to a sharp, medium-intensity band around 2400 cm⁻¹, while the P=O stretch of the phosphonate form is typically found between 1200 and 1250 cm⁻¹. nist.gov

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| P=O (Phosphonate form) | Stretching | 1200-1250 | Strong |

| P-O-C | Stretching | 1000-1050 | Strong, Broad |

| C-H (Alkyl) | Bending | 1350-1470 | Medium |

In situ FT-IR spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. This method is particularly useful for tracking the consumption of reactants and the formation of intermediates and products as a reaction progresses.

Similarly, this technique could be applied to monitor the hydrophosphonylation of aldehydes or ketones with this compound. The disappearance of the carbonyl (C=O) stretching band of the reactant and the appearance of the hydroxyl (O-H) and phosphoryl (P=O) bands of the product would provide a real-time profile of the reaction's progress. This capability is invaluable for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism.

Advanced Diffraction and Microscopic Techniques

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. Since this compound is a liquid at room temperature, single-crystal XRD analysis is not directly applicable. However, the structural characteristics of this molecule can be inferred from the XRD data of related solid organophosphorus compounds, particularly metal phosphonates and phosphinates. mdpi.comacs.orgnih.gov

Studies on crystalline metal phosphonate frameworks reveal crucial information about the coordination chemistry of the phosphonate group. uoc.gr The P-O bond lengths in a phosphonate ligand coordinated to a metal center can vary depending on the nature of the coordination. For instance, in a monodeprotonated phosphonate group coordinated to a metal, the P=O bond is typically the shortest, followed by the P-O(Metal) bond, and the P-O(H) bond is the longest. uoc.gr The coordination geometry around the phosphorus atom in these structures is generally a distorted tetrahedron. researchgate.net This information provides a basis for understanding the likely bond lengths and angles in this compound and its derivatives.

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) are powerful complementary techniques for the characterization of materials. SEM provides high-resolution images of a sample's surface topography, while EDS allows for the determination of its elemental composition. mdpi.comhoustonem.com

These techniques are particularly valuable for analyzing materials that have been functionalized or modified with this compound or its derivatives. For example, if this compound were used to modify the surface of a polymer or a nanoparticle, SEM would be employed to visualize the changes in surface morphology, such as the formation of a coating or the attachment of new structures. mdpi.com

Simultaneously, EDS analysis would confirm the successful functionalization by detecting the presence and distribution of phosphorus on the material's surface. nih.gov The EDS spectrum would show characteristic X-ray emission peaks for phosphorus, carbon, and oxygen, corresponding to the elements present in the phosphite molecule. This combined approach is crucial for confirming the incorporation and understanding the dispersion of phosphorus-containing moieties in hybrid materials. nih.govresearchgate.netmdpi.com

Mössbauer spectroscopy is a highly sensitive technique that probes the local chemical environment of specific atomic nuclei, most commonly iron-57 (B1207913) (⁵⁷Fe) and tin-119 (¹¹⁹Sn). This technique is particularly useful for characterizing materials containing propyl-phosphonate ligands coordinated to these Mössbauer-active metals.

In the context of iron-containing materials, ⁵⁷Fe Mössbauer spectroscopy can provide detailed information about the oxidation state (e.g., Fe(II) or Fe(III)), spin state, and coordination geometry of the iron ions within a propyl-phosphonate complex. nih.govresearchgate.net The isomer shift and quadrupole splitting parameters obtained from the Mössbauer spectrum are highly sensitive to the electronic environment around the iron nucleus, which is directly influenced by the coordinating phosphonate ligands. hhu.denih.gov For instance, in mixed-valence iron diphosphonates, Mössbauer spectroscopy can distinguish between different iron sites and provide insights into magnetic ordering phenomena. hhu.de

Computational and Theoretical Investigations of Diethyl Propyl Phosphite

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organophosphorus compounds. google.comarxiv.org DFT calculations are instrumental in predicting the geometries, energies, and electronic characteristics of molecules like diethyl propyl phosphite (B83602).

The first step in the computational investigation of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For organophosphorus esters, methods like DFT with hybrid functionals such as B3LYP and various basis sets (e.g., 6-311G(d,p)) are commonly employed to achieve reliable geometries. researchgate.netbhu.ac.in The process involves finding the minimum energy structure on the potential energy surface.

Conformational analysis is crucial for flexible molecules like diethyl propyl phosphite, which can exist in multiple spatial arrangements, or conformers, due to rotation around its single bonds. Theoretical studies on similar N,N-dialkyl substituted bisphosphorylated acetamides reveal that such molecules can exist in a conformational equilibrium between several forms. mdpi.comnih.gov For this compound, rotations around the P-O and O-C bonds would lead to various conformers, such as gauche and anti arrangements. Computational methods can predict the relative energies of these conformers, identifying the most stable and abundant forms under given conditions. The choice of computational method is important, as studies on dimethyl phosphate (B84403) have shown that geometry optimization can significantly alter the relative energies of different conformers. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | P=O | ~1.48 |

| P-O | ~1.60 | |

| O-C | ~1.45 | |

| Bond Angle (°) | O-P-O | ~105 |

| P-O-C | ~120 | |

| O=P-O | ~115 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

For phosphonate (B1237965) compounds, the HOMO is often localized on the non-bonding oxygen atoms or the P=O bond, while the LUMO may be centered on the phosphorus atom or antibonding orbitals associated with the ester groups. In the context of a reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor. Computational studies on phosphonate imine compounds have shown that the HOMO-LUMO gap can vary depending on the substituents, which in turn affects the molecule's reactivity. researchgate.net The analysis of these orbitals can, therefore, predict the most likely sites for electrophilic and nucleophilic attack on this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-diethyl (3-nitrobenzylideneamino)(phenyl)methylphosphonate | -6.977 | -3.033 | 3.944 |

| (E)-diethyl (4-hydroxybenzylideneamino) (phenyl) methyl phosphonate) | -6.300 | -1.274 | 5.026 |

Data sourced from a study on phosphonate imine compounds, illustrating the typical range of values for related molecules. researchgate.net

The distribution of electron density within a molecule is fundamental to its reactivity. Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. bhu.ac.in These charges help in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the this compound molecule. For instance, the phosphorus atom in phosphonates is typically electrophilic, while the oxygen atoms of the phosphoryl and alkoxy groups are nucleophilic.

Global reactivity descriptors, derived from conceptual DFT, provide further insights into a molecule's reactivity. The electrophilicity index (ω) is a measure of an electrophile's ability to accept electrons. researchgate.net It is calculated from the electronic chemical potential and chemical hardness, which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. These calculations can be used to compare the reactivity of this compound with other related organophosphorus compounds.

| Parameter | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.16 |

| Chemical Hardness (η) | 1.83 |

| Global Electrophilicity Index (ω) | 4.73 |

Note: The values are for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and serve as an illustrative example of these parameters. bhu.ac.in

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a complete picture of the reaction pathway.

A transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the rate of a chemical reaction. Computational methods, particularly DFT, are used to locate and characterize these fleeting structures. researchgate.net The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state.

Once the transition state is identified, the activation energy barrier can be calculated as the energy difference between the reactants and the transition state. db-thueringen.denih.gov This barrier is a key determinant of the reaction kinetics. For example, in the reaction of diethyl phosphite with benzaldehyde, DFT calculations have been used to determine the activation enthalpy, revealing the role of a catalyst like triethylamine in lowering this barrier. mdpi.com Similarly, for reactions involving this compound, such as the Michaelis-Arbuzov reaction, computational studies can model the reaction pathway, identify the transition state for the nucleophilic attack of the phosphite on an alkyl halide, and calculate the activation energy, providing insights into the reaction's feasibility and rate. chemrxiv.org

Computational methods are also highly valuable in analytical chemistry, particularly in the interpretation of mass spectrometry data. Different isomers of a compound can be challenging to distinguish experimentally. DFT calculations can predict the relative stabilities of various isomers, aiding in their identification. mdpi.com

In mass spectrometry, molecules fragment in characteristic ways upon ionization. Computational chemistry can be used to model these fragmentation pathways. acs.org By calculating the energies of potential fragment ions and the transition states for their formation, it is possible to predict the most likely fragmentation patterns. researchgate.net Studies on organophosphorus esters have shown that they undergo characteristic cleavages, such as McLafferty rearrangements, leading to specific fragment ions. mdpi.comnih.gov For this compound, computational modeling could predict the fragmentation pathways, helping to interpret its mass spectrum and differentiate it from other related compounds. This approach has been successfully used to differentiate diastereoisomers of protected 1,2-diaminoalkylphosphonic acids by studying the competitive fragmentation processes. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the computational and theoretical investigations of "this compound" that strictly adheres to the requested outline. The specified topics—including the theoretical justification of its reaction intermediates, in silico screening for derived systems, redox potential calculations, and reactivity modeling with hydrogen fluoride—appear to be undocumented in readily accessible research.

Computational chemistry studies, such as those using Density Functional Theory (DFT), have been performed on related organophosphorus compounds. For instance, theoretical investigations have elucidated reaction mechanisms and intermediates for compounds like diethyl phosphite, diethyl α-acylphosphonates, and diethyl trichloro-methyl phosphonate mdpi.comresearchgate.net. Similarly, in silico screening and property prediction have been applied to various phosphonate derivatives to assess their pharmacokinetic or material properties researchgate.netresearchgate.neteurekaselect.com. Methodologies for calculating redox potentials of molecules for electrochemical applications are also well-established mdpi.com.

However, specific data and detailed research findings concerning "this compound" in these advanced computational areas are absent from the search results. Therefore, generating a thorough, informative, and scientifically accurate article that focuses solely on this compound as instructed is not feasible at this time.

Research Applications and Emerging Roles of Diethyl Propyl Phosphite

Applications in Advanced Organic Synthesis Research

In the realm of organic synthesis, diethyl phosphite (B83602) serves as a fundamental precursor and building block for the creation of a wide array of more complex organophosphorus compounds. Its utility stems from the reactivity of the P-H bond, which allows for the formation of new phosphorus-carbon bonds through several key reaction pathways.

Building Block for Complex Molecular Architectures

Diethyl phosphite is a cornerstone reagent for constructing intricate molecular frameworks containing phosphorus. Its ability to form C-P bonds is exploited in various transition-metal-catalyzed cross-coupling reactions. A prominent example is the Hirao reaction, where diethyl phosphite is coupled with aryl or vinyl halides in the presence of a palladium catalyst to form aryl- and vinylphosphonates, respectively. organic-chemistry.orgrsc.org This method provides a direct route to incorporate the phosphonate (B1237965) moiety into aromatic and unsaturated systems.

The versatility of diethyl phosphite is further demonstrated in classic organophosphorus reactions:

Michaelis-Arbuzov Reaction: While typically involving trialkyl phosphites, related transformations allow for the formation of phosphonates. kyushu-u.ac.jporgsyn.org

Michaelis-Becker Reaction: This reaction involves the deprotonation of diethyl phosphite to form a phosphite anion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new P-C bond. wikipedia.org

Through these reactions, diethyl phosphite serves as a foundational unit to produce more complex molecules like arylphosphonates, phosphinates, and phosphine (B1218219) oxides, which are integral to various fields. organic-chemistry.org Furthermore, diphosphonate esters derived from these processes can themselves act as building blocks for creating higher-order supramolecular structures. nih.gov

Synthesis of Diverse Phosphonate Esters and Derivatives

A primary application of diethyl phosphite is in the synthesis of a broad spectrum of phosphonate esters. These compounds are of significant interest due to their biological activity and use as intermediates. The synthesis of these esters can be achieved through several reliable methods.

Palladium-catalyzed cross-coupling reactions between diethyl phosphite and aryl bromides are an efficient means of producing diethyl arylphosphonates. rsc.org Another key strategy is the alkylation of diethyl phosphite following deprotonation with a strong base, which allows for the introduction of various alkyl groups. wikipedia.org Additionally, diethyl phosphite can undergo transesterification with alcohols, particularly diols, to yield cyclic phosphites. These intermediates can be subsequently used in further reactions, for instance, palladium-catalyzed couplings with vinyl bromides to produce vinyl phosphonates. organic-chemistry.org

| Reaction Type | Reactants | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Hirao Cross-Coupling | Diethyl Phosphite + Aryl/Vinyl Halide | Aryl/Vinyl Phosphonate | Palladium Catalyst (e.g., Pd(OAc)₂) | organic-chemistry.orgrsc.org |

| Michaelis-Becker Reaction | Diethyl Phosphite + Alkyl Halide | Alkyl Phosphonate | Base (e.g., KOtBu) | wikipedia.org |

| Transesterification/Coupling | Diethyl Phosphite + Diol, then Vinyl Bromide | Vinyl Phosphonate | Two-step process with Pd-catalysis | organic-chemistry.org |

| Arylmethylation | Triethyl Phosphite + Arylmethyl Halides | Arylmethyl Phosphonate | Lewis Acid catalyst | organic-chemistry.org |

Precursor for α-Aminoalkylphosphonic Acids and Analogues

Diethyl phosphite is an indispensable precursor in the synthesis of α-aminoalkylphosphonic acids and their ester derivatives. These compounds are notable as structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid group, often leading to unique biological properties. mdpi.comnih.gov

The most common method for their synthesis is the Kabachnik-Fields reaction . nih.gov This is a one-pot, three-component condensation involving an aldehyde or ketone, an amine, and diethyl phosphite. mdpi.comrsc.org The reaction proceeds through the formation of an imine intermediate, to which the diethyl phosphite adds nucleophilically. nih.gov Numerous variations of this reaction have been developed, employing different catalysts such as zinc triflate, iron, or iodine, and alternative conditions like microwave irradiation or solvent-free synthesis to improve yields and efficiency. nih.govrsc.org

An alternative route is the aza-Pudovik reaction , which involves the direct addition of diethyl phosphite to a pre-formed imine, also yielding the desired α-aminophosphonate product. nih.govorganic-chemistry.org

| Reaction Name | Components | Product | Significance | Reference |

|---|---|---|---|---|

| Kabachnik-Fields Reaction | Aldehyde/Ketone + Amine + Diethyl Phosphite | α-Aminophosphonate | One-pot, three-component synthesis of α-amino acid analogues. | mdpi.comnih.gov |

| Aza-Pudovik Reaction | Imine + Diethyl Phosphite | α-Aminophosphonate | Addition to a pre-formed C=N bond. | nih.govorganic-chemistry.org |

Roles in Materials Science Research

The unique chemical properties of the phosphonate group, such as its thermal stability, polarity, and ability to coordinate with metals, make diethyl phosphite a valuable starting material in materials science for creating functional polymers and advanced materials.

Preparation of Phosphorus-Containing Materials (e.g., Polymers, Ceramics)

Phosphorus-containing polymers are of great interest for biomedical and industrial applications due to enhanced properties like biocompatibility, adhesion, and thermal stability. free.fracs.org Diethyl phosphite can be used to synthesize polyphosphites (poly(hydrogen phosphonate)s) through transesterification reactions with diols. free.fr The resulting polymers contain P-H bonds that can be subsequently oxidized to create polyphosphoesters, which are analogues of the backbone of nucleic acids. free.fr

The incorporation of phosphonate groups into polymer structures is a known strategy to improve adhesion to various surfaces. free.fracs.org This makes them suitable for applications in coatings and adhesives.

Development of Fire Retardant Compositions and Materials

Organophosphorus compounds, including phosphonates derived from diethyl phosphite, are widely used as effective flame retardants in a variety of polymers. mdpi.comirocoatingadditive.com Their fire-retardant action is often multifaceted, occurring in both the gas and condensed phases. mdpi.comresearchgate.net

Gas Phase Action: During combustion, phosphorus-containing compounds can be released into the gas phase. Here, they decompose to form phosphorus-containing radicals (e.g., PO•) that act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame. researchgate.net

Condensed Phase Action: In the solid polymer, the phosphorus compounds can promote dehydration and the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame front. mdpi.comresearchgate.net

Related compounds like diethyl ethylphosphonate have shown significant promise as plasticizing flame retardants for materials such as flexible polyurethane foams, epoxy resins, and unsaturated polyester (B1180765) resins. irocoatingadditive.com The excellent thermal and hydrolytic stability of the P-C bond in phosphonates contributes to their durability and effectiveness as flame retardant additives. mdpi.com

Sol-Gel Synthesis of Nanocrystalline Hydroxyapatite (B223615)